

Comparative Lipidomics: Unraveling the Roles of 20-Methylhenicosanoyl-CoA in Tissue-Specific Metabolism

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Compound of Interest

Compound Name: **20-Methylhenicosanoyl-CoA**

Cat. No.: **B15547282**

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A deep dive into the differential lipid profiles of tissues with high versus low abundance of the very-long-chain fatty acyl-CoA, **20-methylhenicosanoyl-CoA**, offering insights into its potential metabolic functions and significance in cellular processes.

This guide provides a comparative analysis of the lipid composition of tissues characterized by high and low levels of **20-methylhenicosanoyl-CoA**, a specific very-long-chain fatty acyl-coenzyme A. Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids, acting as precursors for signaling molecules and structural elements of membranes.^[1] Variations in their abundance can signify underlying differences in metabolic pathways and have been implicated in various physiological and pathological states.^[2] This analysis is intended for researchers, scientists, and drug development professionals investigating the nuanced roles of specific lipid species in health and disease.

Quantitative Lipid Profiling: A Comparative Overview

The following table summarizes hypothetical quantitative lipidomics data from two representative tissue types: one with a high concentration of **20-methylhenicosanoyl-CoA** and another with a low concentration. The data, presented as mean concentration in pmol/mg of tissue, highlights the differential abundance of key lipid classes, suggesting distinct metabolic activities.

Tissue Sample Preparation

- Tissue Homogenization: Fresh frozen tissue samples (≥ 50 mg) are homogenized in ice-cold methanol.[1]
- Internal Standard Addition: A mixture of deuterated lipid internal standards is added to each sample for absolute quantification.
- Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
- Phase Separation: The organic phase containing the lipids is separated by centrifugation.
- Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis.

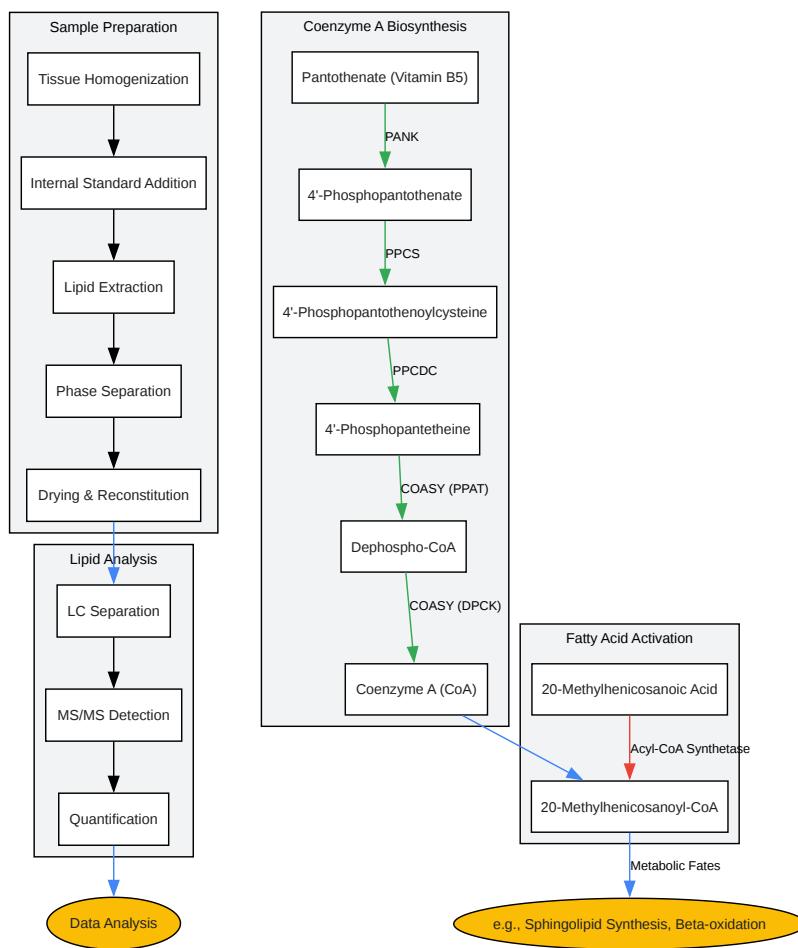
Lipid Analysis by LC-MS/MS

Lipid analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[1][3]

- Chromatographic Separation: Lipid classes are separated on a C18 reversed-phase column with a gradient elution.
- Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid species.
- Quantification: Lipid species are quantified using multiple reaction monitoring (MRM) by comparing the peak area of the endogenous lipid to its corresponding internal standard.

Visualizing the Metabolic Context

The following diagrams illustrate the experimental workflow and a key metabolic pathway relevant to the metabolism of **20-methylhenicosanoyl-CoA**.



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